molecular formula C12H19NO2 B13608960 (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Cat. No.: B13608960
M. Wt: 209.28 g/mol
InChI Key: WLRAHNSKJFGXAQ-VIFPVBQESA-N
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Description

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is an organic compound with a complex structure that includes a diethylamino group, a hydroxyethyl group, and a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.

Scientific Research Applications

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxyethyl)phenol
  • 3-(1-Hydroxyethyl)phenol
  • 1-(4-Hydroxyphenyl)ethanol

Uniqueness

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is unique due to the presence of both a diethylamino group and a hydroxyethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(diethylamino)-2-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-9,14-15H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

WLRAHNSKJFGXAQ-VIFPVBQESA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)[C@H](C)O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C)O)O

Origin of Product

United States

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